

The Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: *B1201431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmescaline hydrochloride is a naturally occurring phenethylamine, an N-methylated analog of the classic psychedelic, mescaline.[1] Found in cacti such as peyote (*Lophophora williamsii*), its pharmacological profile is of interest for understanding the structure-activity relationships of psychedelic compounds.[1] This technical guide provides a comprehensive overview of the current state of knowledge on N-Methylmescaline's pharmacology. It is important to note that, in contrast to its parent compound, mescaline, N-Methylmescaline has been the subject of limited pharmacological investigation. Consequently, this document synthesizes the available direct data and draws comparisons with mescaline to provide a broader context for its potential biological activity. The available evidence suggests that N-Methylmescaline exhibits significantly weaker serotonergic activity and a lack of mescaline-like psychoactive effects in preclinical models.

Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[2][3] Its effects are primarily mediated by agonism at the serotonin 5-HT_{2A} receptor.[3][4] **N-Methylmescaline hydrochloride**, as its N-methylated counterpart, represents a key molecule for probing the influence of N-alkylation on the pharmacological activity of

phenethylamines. It is a common observation in psychedelic pharmacology that N-methylation can drastically alter a compound's potency and efficacy.^[1] This guide will detail the known receptor interactions, in-vivo effects, and potential metabolic pathways of N-Methylmescaline, while also providing the necessary experimental context for these findings.

Chemical and Physical Properties

Property	Value
IUPAC Name	N-methyl-2-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride
Synonyms	N-Methyl-3,4,5-trimethoxyphenethylamine HCl, NMM HCl
Chemical Formula	C ₁₂ H ₂₀ ClNO ₃
Molar Mass	261.75 g/mol
CAS Number	4838-96-4 ^[1]
Appearance	Solid

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for psychedelic phenethylamines involves interaction with serotonin receptors, particularly the 5-HT_{2A} subtype.^[3] The available data for N-Methylmescaline indicates a significantly lower affinity for serotonin receptors compared to mescaline.

Receptor Affinity

Direct quantitative and comparative receptor binding data for N-Methylmescaline is sparse. The most cited data point indicates that N-Methylmescaline has approximately half the affinity for serotonin receptors as mescaline.^[1]

Compound	Receptor	Affinity (A ₂) [nM]
N-Methylmescaline	Serotonin	5,250 ^[1]
Mescaline	Serotonin	2,240 ^[1]

A₂ values represent the equilibrium dissociation constant for an antagonist.

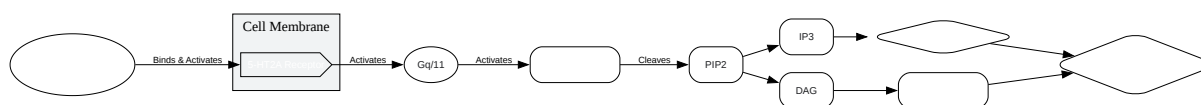
For a broader context, mescaline itself is a relatively low-potency psychedelic, with K_i values at human 5-HT_{2A} receptors in the micromolar range.^{[2][5]} The higher A₂ value for N-Methylmescaline suggests an even weaker interaction with the primary psychedelic target.

Functional Activity

There is currently no published data on the functional activity (e.g., EC₅₀, IC₅₀, E_{max}) of N-Methylmescaline at any receptor. It is unknown whether it acts as an agonist, antagonist, or has no functional effect at the receptors to which it weakly binds. Generally, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.^[1]

Signaling Pathways

Psychedelic phenethylamines like mescaline primarily exert their effects through the 5-HT_{2A} receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT_{2A} receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the β-arrestin pathway. The Gq/11 pathway is believed to be crucial for the psychedelic effects of these compounds. Given N-Methylmescaline's weak affinity for serotonin receptors, it is hypothesized that it does not significantly engage these signaling cascades.



[Click to download full resolution via product page](#)

Figure 1. Simplified Gq/11 signaling pathway activated by psychedelic phenethylamines.

In-Vivo Pharmacology

Behavioral Effects

Preclinical studies in rodents indicate that N-Methylmescaline does not produce the same subjective effects as mescaline. In drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs, N-Methylmescaline failed to substitute for mescaline (at a dose of 25 mg/kg) in rodents.^[1] This suggests that the animals did not perceive the internal state produced by N-Methylmescaline as being similar to that of mescaline.

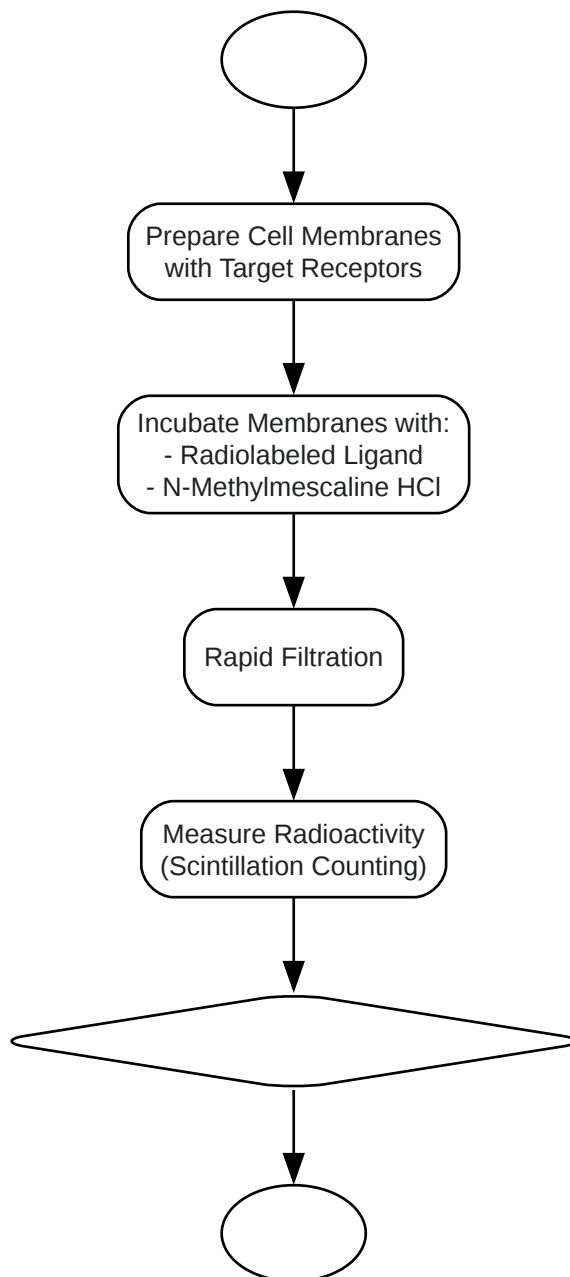
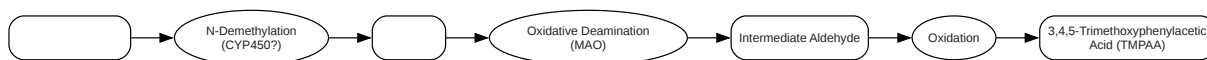
According to the observations of Alexander Shulgin, N-Methylmescaline is reported to have no central or peripheral effects in humans at doses up to 24-25 mg.^[1]

Potential Interaction with MAOIs

It has been hypothesized that N-Methylmescaline, in combination with monoamine oxidase inhibitors (MAOIs), could potentially be psychoactive.^[1] This is based on the observation that some cacti containing N-Methylmescaline but not mescaline also contain potent isoquinoline MAOIs.^[1] However, there are no published preclinical or clinical studies that have directly investigated this potential interaction.

Pharmacokinetics and Metabolism

There is no specific pharmacokinetic or metabolism data available for N-Methylmescaline. However, insights can be drawn from the known metabolic pathways of its parent compound, mescaline. The primary metabolic route for mescaline is oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).^[2] N-acetylation is also a known metabolic pathway for mescaline.^[2] It is plausible that N-Methylmescaline undergoes similar metabolic transformations.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylmescaline - Wikipedia [en.wikipedia.org]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. neuly.com [neuly.com]
- 5. psychedelicreview.com [psychedelicreview.com]
- To cite this document: BenchChem. [The Pharmacological Profile of N-Methylmescaline Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201431#pharmacological-profile-of-n-methylmescaline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com